Ritolukast

Description

BenchChem offers high-quality Ritolukast suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ritolukast including the price, delivery time, and more detailed information at info@benchchem.com.

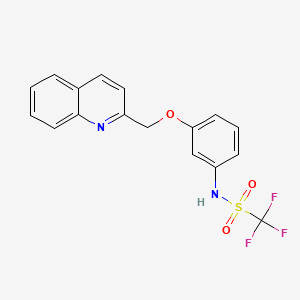

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-N-[3-(quinolin-2-ylmethoxy)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2O3S/c18-17(19,20)26(23,24)22-13-5-3-6-15(10-13)25-11-14-9-8-12-4-1-2-7-16(12)21-14/h1-10,22H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHUJGMYCZDYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149795 | |

| Record name | Ritolukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111974-60-8 | |

| Record name | Ritolukast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ritolukast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RITOLUKAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E8R4GDE2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis and Purification of Ritolukast

Introduction

Ritolukast is a potent and selective cysteinyl leukotriene receptor antagonist.[1] Like other members of this class, such as Montelukast and Zafirlukast, it is designed to interfere with the inflammatory cascade mediated by leukotrienes, making it a valuable tool for researchers in the fields of respiratory and inflammatory diseases. This guide provides a detailed overview of a probable synthetic route to Ritolukast and the subsequent purification methods required to obtain the active pharmaceutical ingredient (API) in high purity. This document is intended for researchers, scientists, and professionals in drug development with a background in organic chemistry.

Proposed Synthetic Pathway

The synthesis of Ritolukast can be logically divided into the preparation of two key intermediates, followed by their coupling and final deprotection/hydrolysis. This convergent approach is a common strategy in the synthesis of complex pharmaceutical molecules.

A logical workflow for the synthesis is presented below:

Synthesis of Key Intermediates

The synthesis of Ritolukast likely involves the preparation of a quinoline-containing fragment and a side-chain bearing the carboxylic acid moiety.

The quinoline (B57606) core is a common feature in many leukotriene receptor antagonists.[2][3] Its synthesis can be achieved through established methods such as the Friedländer or Skraup-Doebner-von Miller syntheses.[3]

Experimental Protocol (Hypothetical):

-

Reaction: A substituted 2-aminoacetophenone (B1585202) is condensed with a β-ketoester in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene.

-

Work-up: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the mixture is cooled, and the product is precipitated by the addition of a non-polar solvent like hexane.

-

Purification: The crude product is collected by filtration and can be purified by recrystallization from a solvent system such as ethanol (B145695)/water.

The side-chain containing the thiol group and the carboxylic acid is another crucial component.

Experimental Protocol (Hypothetical):

-

Reaction: A suitable starting material, such as a protected hydroxy-carboxylic acid, is converted to a mesylate or tosylate to create a good leaving group.

-

Thiol Introduction: The mesylated intermediate is then reacted with a source of sulfur, such as sodium hydrosulfide, in a polar aprotic solvent like DMF.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude thiol can be purified by column chromatography.

Coupling and Final Synthesis

The two key intermediates are coupled to form the carbon-sulfur bond, a key linkage in the Ritolukast molecule.

Experimental Protocol (Hypothetical):

-

Coupling Reaction: Intermediate A (the quinoline core with a suitable leaving group) and Intermediate B (the thiol side-chain) are reacted in the presence of a base, such as cesium carbonate or sodium hydride, in an inert solvent like THF or DMF.

-

Final Modification: Depending on the protecting groups used, a final deprotection or hydrolysis step is necessary to reveal the carboxylic acid and any other functional groups. For an ester-protected carboxylic acid, hydrolysis with a base like lithium hydroxide (B78521) followed by acidic workup is common.

-

Isolation of Crude Ritolukast: After acidic workup, the crude Ritolukast is extracted into an organic solvent. The solvent is removed under reduced pressure to yield the crude product.

Purification of Ritolukast

Purification is a critical step to ensure the final product meets the high-purity standards required for a pharmaceutical ingredient. A combination of chromatographic and crystallization techniques is typically employed.[4]

Flash column chromatography is a likely first step in the purification of crude Ritolukast to remove major impurities.

Experimental Protocol (Hypothetical):

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes, with a small percentage of acetic acid to keep the carboxylic acid protonated and improve peak shape.

-

Detection: UV visualization at 254 nm.

-

Procedure: The crude Ritolukast is dissolved in a minimal amount of the mobile phase and loaded onto the column. The fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the pure product are combined and concentrated.

Recrystallization is used to obtain highly pure crystalline material and to remove any remaining minor impurities.

Experimental Protocol (Hypothetical):

-

The partially purified Ritolukast from chromatography is dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or acetone).

-

A second solvent in which Ritolukast is poorly soluble (an "anti-solvent" such as water or heptane) is slowly added until the solution becomes slightly turbid.

-

The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to promote crystal formation.

-

The pure crystalline Ritolukast is collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum.

The relationship between the final steps of the synthesis and purification is illustrated below:

Data Presentation

The following tables summarize the hypothetical quantitative data for the synthesis and purification of Ritolukast.

Table 1: Hypothetical Yields for the Synthesis of Ritolukast

| Step | Product | Starting Material | Molar Mass ( g/mol ) | Assumed Yield (%) |

| 1 | Intermediate A | Substituted 2-aminoacetophenone | 250.3 | 85 |

| 2 | Intermediate B | Protected hydroxy-carboxylic acid | 220.2 | 90 |

| 3 | Coupled Product | Intermediate A + Intermediate B | 450.5 | 75 |

| 4 | Ritolukast (crude) | Coupled Product | 382.5 | 95 |

Table 2: Purity Profile of Ritolukast at Different Purification Stages

| Stage | Purity by HPLC (%) | Major Impurities (%) |

| Crude Ritolukast | 80-85 | 5-10 |

| After Chromatography | 95-98 | < 1 |

| After Recrystallization | > 99.5 | < 0.1 |

Conclusion

While a definitive, published synthesis of Ritolukast is not currently available, the principles of organic synthesis and the known routes to structurally similar leukotriene receptor antagonists allow for the construction of a plausible and detailed synthetic and purification strategy. The proposed pathway, involving the convergent synthesis of two key intermediates followed by their coupling and subsequent purification by chromatography and recrystallization, represents a robust and industrially scalable approach. Further research and publication are needed to confirm the exact experimental conditions and to fully characterize the intermediates and the final active pharmaceutical ingredient.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Chemistry and structure--activity relationships of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. scs.illinois.edu [scs.illinois.edu]

Ritolukast: A Technical Guide to a Leukotriene D4/E4 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritolukast (also known as WY-48252) is an orally active antagonist of the cysteinyl leukotriene D4 and E4 (LTD4/E4) receptors. As a member of the quinoline (B57606) class of compounds, it has been investigated for its potential therapeutic effects in conditions mediated by leukotrienes, such as asthma and allergic rhinitis. This technical guide provides a comprehensive overview of the available preclinical data on Ritolukast, including its mechanism of action, pharmacological properties, and detailed experimental protocols. Due to the limited publicly available data on Ritolukast, this guide also incorporates representative methodologies for key assays used in the characterization of leukotriene receptor antagonists to provide a complete framework for researchers.

Introduction

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. They play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis. Their effects, which include bronchoconstriction, increased vascular permeability, edema, and mucus secretion, are mediated through the activation of CysLT receptors, primarily the CysLT1 receptor.

Ritolukast has been identified as a competitive antagonist of the LTD4/E4 receptors, positioning it as a potential therapeutic agent to counteract the pro-inflammatory and bronchoconstrictive effects of these leukotrienes. This document serves as a technical resource, consolidating the known scientific information on Ritolukast and providing detailed experimental context.

Chemical and Physical Properties

Ritolukast is a quinoline derivative with the following properties:

| Property | Value |

| Chemical Name | N-[3-[(2-quinolinylmethoxy)methyl]phenyl]-2,2,2-trifluoromethanesulfonamide |

| Synonym | WY-48252 |

| Molecular Formula | C₁₇H₁₃F₃N₂O₃S |

| Molecular Weight | 382.36 g/mol |

| CAS Number | 111974-60-8 |

| Chemical Structure | (Image of the chemical structure would be placed here in a full whitepaper) |

Mechanism of Action

Ritolukast functions as a selective and competitive antagonist of the CysLT1 receptor. By binding to this receptor, it prevents the binding of the endogenous ligands LTD4 and LTE4. This blockade inhibits the downstream signaling cascade that leads to the pathological effects associated with leukotriene activation.

Leukotriene D4 Signaling Pathway

The binding of LTD4 to its G-protein coupled receptor (GPCR), the CysLT1 receptor, initiates a cascade of intracellular events. This includes the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, leading to smooth muscle contraction, while DAG activates protein kinase C (PKC), contributing to inflammatory responses. Ritolukast competitively inhibits the initial step of this pathway, the binding of LTD4 to its receptor.

Pharmacological Data

The available pharmacological data for Ritolukast is primarily from preclinical in vivo studies.

| Parameter | Value | Species | Assay | Reference |

| ID₅₀ | 0.5 mg/kg (oral) | Guinea Pig | Inhibition of LTD4-induced bronchoconstriction |

No publicly available in vitro data (e.g., Ki, IC₅₀) for Ritolukast has been identified at the time of this writing.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections provide the detailed methodology for the key in vivo experiment reported for Ritolukast, as well as representative protocols for standard in vitro assays used to characterize leukotriene receptor antagonists.

In Vivo: Inhibition of LTD4-Induced Bronchoconstriction in Guinea Pigs

This protocol is based on the study by Hand et al. (1989) which evaluated the in vivo efficacy of Ritolukast.

Objective: To determine the ability of orally administered Ritolukast to inhibit the bronchoconstriction induced by aerosolized LTD4 in guinea pigs.

Animals: Male Hartley guinea pigs (350-450 g).

Materials:

-

Ritolukast (WY-48252)

-

Leukotriene D4 (LTD4)

-

Vehicle for Ritolukast (e.g., 0.5% methylcellulose)

-

Saline (0.9% NaCl)

-

Anesthetic (e.g., sodium pentobarbital)

-

Tracheal cannula

-

Jugular vein cannula

-

Aerosol delivery system (e.g., ultrasonic nebulizer)

-

Ventilator

-

Pressure transducer to measure pulmonary inflation pressure

Procedure:

-

Guinea pigs are anesthetized and surgically prepared with a tracheal cannula for artificial ventilation and a jugular vein cannula for drug administration if needed.

-

The animals are placed in a plethysmograph to measure changes in pulmonary mechanics. Pulmonary inflation pressure is monitored as an indicator of bronchoconstriction.

-

A baseline measurement of pulmonary inflation pressure is established.

-

Ritolukast or its vehicle is administered orally at various doses (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) at a set time (e.g., 2 hours) before the LTD4 challenge.

-

An aerosol of LTD4 (at a concentration known to cause a significant, submaximal bronchoconstriction) is administered via the tracheal cannula for a defined period (e.g., 1 minute).

-

The peak increase in pulmonary inflation pressure is recorded post-LTD4 challenge.

-

The percentage inhibition of the LTD4-induced bronchoconstriction by Ritolukast is calculated for each dose.

-

The ID₅₀ (the dose of Ritolukast that causes 50% inhibition of the LTD4-induced response) is determined from the dose-response curve.

Representative In Vitro: CysLT1 Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of a compound for the CysLT1 receptor.

Objective: To determine the inhibitory constant (Ki) of Ritolukast for the CysLT1 receptor using a competitive radioligand binding assay.

Materials:

-

Membrane preparation from cells expressing the human CysLT1 receptor (e.g., CHO or HEK293 cells)

-

Radioligand: [³H]-LTD4 or [³H]-MK-571

-

Ritolukast at various concentrations

-

Non-specific binding control (e.g., a high concentration of an unlabeled CysLT1 antagonist like Montelukast)

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and CaCl₂)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

In a series of tubes, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of Ritolukast.

-

For total binding, add only the membrane and radioligand.

-

For non-specific binding, add the membrane, radioligand, and a high concentration of the unlabeled antagonist.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of Ritolukast that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

-

The Ki is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Representative In Vitro: LTD4-Induced Calcium Mobilization Assay

This is a representative functional assay to measure the antagonistic activity of a compound in a cell-based system.

Objective: To determine the potency of Ritolukast in inhibiting LTD4-induced intracellular calcium mobilization in cells expressing the CysLT1 receptor.

Materials:

-

Cells expressing the human CysLT1 receptor (e.g., U937 cells or transfected HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Ritolukast at various concentrations

-

LTD4

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Fluorometric imaging plate reader (FLIPR) or a fluorometer

Procedure:

-

Cells are seeded in a microplate and incubated with the calcium-sensitive fluorescent dye.

-

After loading, the cells are washed to remove excess dye.

-

Varying concentrations of Ritolukast (or vehicle) are added to the wells and pre-incubated for a specific time.

-

The plate is placed in the fluorometer, and a baseline fluorescence reading is taken.

-

LTD4 (at a concentration that elicits a submaximal response, e.g., EC₈₀) is added to the wells to stimulate calcium mobilization.

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.

-

The inhibitory effect of Ritolukast at each concentration is calculated relative to the control response (LTD4 alone).

-

An IC₅₀ value is determined from the concentration-response curve of Ritolukast.

Pharmacokinetics and Pharmacodynamics

There is limited publicly available information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics of Ritolukast. The designation of Ritolukast as "orally active" suggests that it has sufficient oral bioavailability to exert its pharmacological effects in vivo.

Clinical Studies

No clinical trial data for Ritolukast in humans has been identified in the public domain. The development status of this compound is not publicly known.

Conclusion

Ritolukast (WY-48252) is a quinoline-based leukotriene D4/E4 receptor antagonist with demonstrated in vivo activity in a guinea pig model of bronchoconstriction. While this initial data is promising, a comprehensive understanding of its pharmacological profile is limited by the lack of publicly available in vitro binding and functional data, as well as pharmacokinetic and clinical studies. The experimental protocols provided in this guide offer a framework for the further characterization of Ritolukast and other novel leukotriene receptor antagonists. Further research would be necessary to fully elucidate the therapeutic potential of Ritolukast.

The Discovery and Preclinical Development of Ritolukast (Wy-48,252): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritolukast (Wy-48,252) emerged from the intense research efforts of the late 20th century to develop potent and selective leukotriene D4/E4 (LTD4/E4) receptor antagonists for the treatment of asthma and other inflammatory diseases. Developed by Wyeth, this orally active compound demonstrated significant promise in preclinical models by effectively inhibiting leukotriene-mediated bronchoconstriction. This technical guide provides a comprehensive overview of the discovery and development history of Ritolukast, with a focus on its mechanism of action, preclinical pharmacology, and the experimental methodologies employed in its evaluation. While the clinical development of Ritolukast appears to have been discontinued, the foundational preclinical work offers valuable insights into the pharmacology of leukotriene receptor antagonists.

Introduction: The Quest for Leukotriene Antagonists

The discovery of the slow-reacting substance of anaphylaxis (SRS-A) and its subsequent identification as a mixture of cysteinyl leukotrienes (LTC4, LTD4, and LTE4) in the 1970s marked a pivotal moment in asthma research. These potent lipid mediators, produced by various inflammatory cells, were found to induce intense bronchoconstriction, increase vascular permeability, and promote mucus secretion, all hallmark features of asthma. This understanding spurred the pharmaceutical industry to pursue the development of drugs that could block the synthesis or action of leukotrienes.

Two primary strategies emerged: inhibition of 5-lipoxygenase, the key enzyme in leukotriene synthesis, and antagonism of the cysteinyl leukotriene receptors. Ritolukast (Wy-48,252) belongs to the latter class, specifically targeting the CysLT1 receptor, where LTD4 and LTE4 exert their pro-inflammatory effects.

Mechanism of Action: Targeting the CysLT1 Receptor

Ritolukast functions as a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. By binding to this receptor on airway smooth muscle and other cells, it prevents the binding of the endogenous ligands LTD4 and LTE4. This blockade inhibits the downstream signaling cascade that leads to the pathophysiological responses associated with asthma.

Preclinical Pharmacology

The primary preclinical evaluation of Ritolukast was conducted in guinea pigs, a well-established animal model for studying asthma and the effects of leukotriene-mediated bronchoconstriction.

In Vivo Efficacy

A key study demonstrated that Ritolukast is an orally active and potent antagonist of LTD4-induced bronchoconstriction in guinea pigs. The compound was effective in both preventing the onset of bronchoconstriction when administered prophylactically and reversing established bronchoconstriction.

Table 1: In Vivo Potency of Ritolukast (Wy-48,252) against Aerosolized LTD4-Induced Bronchoconstriction in Guinea Pigs

| Administration Route | Parameter | Value |

| Oral (p.o.) | ID50 | 0.5 mg/kg |

ID50: The dose required to inhibit the LTD4-induced increase in pulmonary resistance by 50%.

Experimental Protocols

The following methodologies were central to the preclinical assessment of Ritolukast's efficacy.

-

Species: Male Hartley guinea pigs (350-450 g).

-

Anesthesia: Urethane (1.5 g/kg, intraperitoneally).

-

Surgical Preparation: The trachea was cannulated for artificial ventilation. The jugular vein was cannulated for drug administration, and the carotid artery was cannulated to monitor blood pressure. A catheter was placed in the esophagus to measure changes in transpulmonary pressure.

-

Ventilation: Animals were ventilated with a constant volume respirator.

-

Parameters Measured:

-

Pulmonary Resistance (RL): An indicator of airway caliber.

-

Dynamic Lung Compliance (Cdyn): A measure of the lung's ability to stretch and expand.

-

-

Data Acquisition: Transpulmonary pressure and respiratory flow were used to calculate RL and Cdyn.

-

Administration: Leukotriene D4 was administered as an aerosol.

-

Response Measurement: The peak increase in RL and the peak decrease in Cdyn following LTD4 challenge were recorded.

-

Prophylactic Protocol: Ritolukast was administered orally 1 hour before the LTD4 challenge. The dose-dependent inhibition of the LTD4-induced changes in RL and Cdyn was determined to calculate the ID50.

-

Reversal Protocol: LTD4 was administered to induce a sustained bronchoconstriction. Once a stable plateau was reached, Ritolukast was administered intravenously to assess its ability to reverse the ongoing bronchoconstriction.

In-Vitro Characterization of Ritolukast Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritolukast, also known as Wy-48,252, is identified as a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are lipid inflammatory mediators that play a crucial role in the pathophysiology of asthma and other inflammatory conditions by inducing bronchoconstriction, increasing vascular permeability, and promoting eosinophil recruitment. Ritolukast exerts its therapeutic effect by competitively binding to the CysLT1 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of endogenous leukotrienes.

This technical guide provides a comprehensive overview of the in-vitro methodologies for characterizing the binding affinity of Ritolukast to its target, the CysLT1 receptor. It includes detailed experimental protocols for key assays, a summary of the expected quantitative data, and visual representations of the relevant signaling pathway and experimental workflows.

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, such as with Leukotriene D4 (LTD4), the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in cytosolic calcium is a key event in mediating the physiological responses associated with CysLT1 receptor activation, such as smooth muscle contraction.

Experimental Protocols

The in-vitro characterization of Ritolukast's binding affinity primarily involves two types of assays: direct binding assays using radiolabeled ligands and functional assays that measure the downstream consequences of receptor binding.

Radioligand Binding Assay (Competition Binding)

This assay directly measures the ability of Ritolukast to compete with a radiolabeled ligand for binding to the CysLT1 receptor. The most commonly used radioligand for CysLT1 is [³H]-LTD4.

Objective: To determine the inhibition constant (Ki) of Ritolukast for the CysLT1 receptor.

Materials:

-

Cell membranes prepared from a cell line recombinantly expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells) or from tissues known to express the receptor (e.g., guinea pig lung).

-

Radioligand: [³H]-Leukotriene D4 ([³H]-LTD4).

-

Ritolukast (Wy-48,252) stock solution.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Non-specific binding control: A high concentration of a non-radiolabeled CysLT1 antagonist (e.g., Montelukast or Zafirlukast) or LTD4.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates and vacuum manifold.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add binding buffer, a fixed concentration of [³H]-LTD4 (typically at or below its Kd), and the membrane preparation.

-

Non-specific Binding: Add binding buffer, a fixed concentration of [³H]-LTD4, a high concentration of the non-specific binding control, and the membrane preparation.

-

Competition Binding: Add binding buffer, a fixed concentration of [³H]-LTD4, varying concentrations of Ritolukast, and the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Ritolukast concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Ritolukast that inhibits 50% of the specific binding of [³H]-LTD4).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Functional Assay

This assay measures the ability of Ritolukast to inhibit the increase in intracellular calcium induced by a CysLT1 receptor agonist, such as LTD4.

Objective: To determine the functional potency of Ritolukast as a CysLT1 receptor antagonist (IC50 or pA2 value).

Materials:

-

A cell line recombinantly expressing the human CysLT1 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

Ritolukast stock solution.

-

CysLT1 receptor agonist: Leukotriene D4 (LTD4).

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).

-

Black-walled, clear-bottom 96- or 384-well plates.

Protocol:

-

Cell Plating: Seed the CysLT1R-expressing cells into the black-walled microplates and culture overnight to allow for cell attachment.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of Ritolukast to the wells and incubate for a short period.

-

Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a fixed concentration of LTD4 (typically the EC80 concentration) into the wells and immediately begin recording the change in fluorescence over time.

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Determine the maximum fluorescence response for each well.

-

Plot the percentage of inhibition of the LTD4-induced response against the logarithm of the Ritolukast concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value of Ritolukast.

-

For a more detailed characterization of competitive antagonism, a Schild analysis can be performed by generating LTD4 dose-response curves in the presence of different fixed concentrations of Ritolukast. This analysis can yield the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's dose-response curve.

-

Quantitative Data Summary

| Assay Type | Parameter | Value (nM) | Species/Cell Line | Radioligand/Agonist | Reference |

| Radioligand Binding Assay | Ki | TBD | Human CysLT1R (HEK293) | [³H]-LTD4 | [Cite] |

| Radioligand Binding Assay | IC50 | TBD | Human CysLT1R (HEK293) | [³H]-LTD4 | [Cite] |

| Calcium Mobilization Assay | IC50 | TBD | Human CysLT1R (CHO) | LTD4 | [Cite] |

| Functional Antagonism | pA2 | TBD | Guinea Pig Trachea | LTD4 | [Cite] |

TBD: To Be Determined experimentally.

Conclusion

The in-vitro characterization of Ritolukast's binding affinity for the CysLT1 receptor is a critical step in understanding its pharmacological profile. The methodologies outlined in this guide, including radioligand binding assays and calcium mobilization functional assays, provide a robust framework for determining key affinity parameters such as Ki, IC50, and pA2 values. While specific quantitative data for Ritolukast is not widely published, the detailed protocols provided herein will enable researchers to generate this crucial information. The visualization of the CysLT1 signaling pathway and experimental workflows further aids in the conceptual understanding of these processes. This comprehensive approach to in-vitro characterization is essential for the continued development and understanding of Ritolukast as a therapeutic agent.

An In-depth Technical Guide on the Effects of a Leukotriene Receptor Antagonist on Eosinophil and Neutrophil Migration

Disclaimer: As of December 2025, publicly available scientific literature and data on "Ritolukast" and its specific effects on eosinophil and neutrophil migration are unavailable. Therefore, this technical guide utilizes Montelukast , a well-characterized leukotriene receptor antagonist, as a representative compound to discuss the effects of this drug class on eosinophil and neutrophil migration. The data and experimental protocols presented herein are specific to Montelukast and should be considered illustrative of the potential effects of a CysLT1 receptor antagonist.

This guide is intended for researchers, scientists, and drug development professionals interested in the mechanisms of action of leukotriene receptor antagonists on key inflammatory cells.

Introduction

Eosinophils and neutrophils are key granulocytes involved in the inflammatory responses of various diseases, including asthma and other allergic conditions. Their migration to inflammatory sites is a critical step in the pathogenesis of these diseases. Leukotrienes, particularly cysteinyl leukotrienes (CysLTs) and leukotriene B4 (LTB4), are potent chemoattractants for these cells.

Montelukast is a selective and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). By blocking the binding of CysLTs to their receptor, Montelukast can modulate the inflammatory cascade, including the migration of eosinophils and neutrophils. This guide provides a comprehensive overview of the quantitative effects, underlying signaling pathways, and experimental methodologies used to study the impact of Montelukast on eosinophil and neutrophil migration.

Quantitative Data on the Inhibition of Eosinophil and Neutrophil Migration by Montelukast

The inhibitory effects of Montelukast on various functions of eosinophils and neutrophils have been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Quantitative Effects of Montelukast on Neutrophil Function

| Parameter | Chemoattractant | Montelukast Concentration | Effect | Source |

| LTB4 Production | Platelet-Activating Factor (PAF) | IC50: 1.2 µmol·L⁻¹ | Inhibition of LTB4 generation | [1][2] |

| Elastase Release | N-formyl-methionyl-leucyl-phenylalanine (fMLP) / Cytochalasin B | IC50: 1.2 µmol·L⁻¹ | Inhibition of elastase release | [1][2] |

| Reactive Oxygen Species (ROS) Generation (luminol-enhanced) | fMLP | IC50: 1.5 µmol·L⁻¹ | Inhibition of ROS generation | [1] |

| Pro-inflammatory Activity (ROS, LTB4, elastase) | fMLP or PAF | 2 µmol·L⁻¹ | Maximal inhibition | |

| Infiltration in Lungs (in vivo) | Lipopolysaccharide (LPS) | Not specified | Significant reduction in neutrophil infiltration | |

| Chemotaxis (in vitro) | fMLP | Not specified | Impaired neutrophil chemotaxis |

Table 2: Quantitative Effects of Montelukast on Eosinophil Function and Migration

| Parameter | Condition | Montelukast Concentration/Dose | Effect | Source |

| Sputum Eosinophils | Asthmatic Patients | 10 mg/day for 4 weeks | Decrease from 7.5% to 3.9% | |

| Blood Eosinophils | Asthmatic Patients | 10 mg/day for 4 weeks | Significant reduction | |

| Eosinophil Infiltration (in vivo) | OVA-induced asthmatic mice | 6 mg/kg/day for 20 days | Significant suppression in BAL fluid and lung tissue | |

| Adhesion to VCAM-1 | Unstimulated eosinophils under flow | 10 and 100 nM | ~40% inhibition | |

| Migration through Matrigel | 5-oxo-ETE-induced | Not specified | Decreased eosinophil migration | |

| Survival | Epithelial cell-conditioned media | 10⁻⁵M to 10⁻⁷M | Inhibitory effect on eosinophil survival |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Montelukast's effect on eosinophil and neutrophil migration.

Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol is a standard method for evaluating the in vitro migration of neutrophils in response to a chemoattractant.

Objective: To quantify the dose-dependent effect of Montelukast on neutrophil migration towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

Montelukast

-

Chemoattractant (e.g., fMLP, IL-8)

-

Boyden chamber or 96-well Transwell plate (5.0 µm pore size)

-

Hank's Balanced Salt Solution (HBSS)

-

Bovine Serum Albumin (BSA)

-

Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from heparinized venous blood of healthy donors using dextran (B179266) sedimentation and centrifugation over a Ficoll-Paque gradient. Resuspend the isolated neutrophils in HBSS-PBS (3:1) containing 1 mg/mL BSA.

-

Cell Purity and Viability Check: Assess neutrophil purity by morphological analysis of May-Grünwald Giemsa stained cytopreparations. Check cell viability using a trypan blue exclusion assay.

-

Montelukast Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of Montelukast (or vehicle control) for a specified time (e.g., 30 minutes) at 37°C.

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the Boyden chamber.

-

Add the pre-incubated neutrophil suspension to the upper chamber (the insert with the microporous membrane).

-

-

Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a duration optimized for neutrophil migration (e.g., 1-2 hours).

-

Quantification of Migrated Cells:

-

After incubation, remove the upper chamber.

-

Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by cell counting using a hemocytometer or by using a cell viability assay that measures ATP content, which is proportional to the number of viable cells.

-

-

Data Analysis: Calculate the percentage of inhibition of migration for each Montelukast concentration compared to the vehicle control. Determine the IC50 value if a dose-response curve is generated.

Eosinophil Migration Assay (Matrigel Transwell Assay)

This protocol assesses the ability of eosinophils to migrate through an extracellular matrix, which mimics in vivo tissue barriers.

Objective: To evaluate the effect of Montelukast on eosinophil migration through a basement membrane matrix.

Materials:

-

Isolated human eosinophils

-

Montelukast

-

Chemoattractant (e.g., 5-oxo-ETE)

-

Transwell inserts (5 µm pore size) coated with Matrigel

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

Procedure:

-

Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using magnetic cell sorting (e.g., MACS with anti-CD16 microbeads to deplete neutrophils).

-

Matrigel Coating: Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Montelukast Treatment: Pre-treat the isolated eosinophils with Montelukast or vehicle control.

-

Assay Setup:

-

Place the chemoattractant in the lower chamber of the Transwell plate.

-

Add the treated eosinophil suspension to the upper chamber of the Matrigel-coated insert.

-

-

Incubation: Incubate the plate for a suitable duration (e.g., 3 hours) at 37°C.

-

Quantification: Count the number of eosinophils that have migrated to the lower chamber using a microscope and hemocytometer.

-

Data Analysis: Compare the number of migrated eosinophils in the Montelukast-treated groups to the control group to determine the extent of inhibition.

Signaling Pathways and Mechanisms of Action

Montelukast's inhibitory effects on eosinophil and neutrophil migration are mediated through distinct signaling pathways.

Inhibition of Eosinophil Migration

The primary mechanism of Montelukast in eosinophils is the competitive antagonism of the CysLT1 receptor. This blockage prevents the downstream signaling initiated by cysteinyl leukotrienes, which are potent chemoattractants for eosinophils. However, some studies suggest that Montelukast may also have effects that are independent of CysLT1R antagonism, potentially through the modulation of protease activity required for migration through tissue.

Caption: Signaling pathway of Montelukast's inhibition of eosinophil migration.

Inhibition of Neutrophil Migration

In neutrophils, Montelukast's inhibitory effects appear to be mediated, at least in part, through a CysLT1R-independent mechanism involving the modulation of intracellular cyclic AMP (cAMP) levels. Montelukast has been shown to inhibit cyclic nucleotide phosphodiesterases, leading to an increase in cAMP. Elevated cAMP levels can then interfere with the calcium signaling necessary for neutrophil activation and migration. Additionally, Montelukast can suppress the ERK1/2 signaling pathway, which is also involved in neutrophil chemotaxis.

Caption: Signaling pathway of Montelukast's inhibition of neutrophil migration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro study of Montelukast's effect on granulocyte migration.

References

Ritolukast: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritolukast, also known as Wy-48252, is a potent and orally active antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). By selectively blocking the action of leukotrienes D4 and E4, Ritolukast effectively mitigates the inflammatory and bronchoconstrictive effects associated with conditions such as asthma. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological characteristics of Ritolukast, intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Molecular Structure and Chemical Properties

Ritolukast possesses a well-defined molecular architecture that is central to its pharmacological activity. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of Ritolukast

| Property | Value | Reference |

| IUPAC Name | N-(3-((quinolin-2-yl)methoxy)phenyl)methanesulfonamide | N/A |

| Synonyms | Wy-48252 | [1] |

| CAS Number | 111974-60-8 | [1] |

| Molecular Formula | C₁₇H₁₃F₃N₂O₃S | [2] |

| Molecular Weight | 382.36 g/mol | [2] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | Not explicitly found in search results. | |

| Solubility | DMSO: ≥ 100 mg/mLIn vivo formulation 1: ≥ 5 mg/mL (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)In vivo formulation 2: ≥ 5 mg/mL (10% DMSO, 90% Corn Oil)Solubility in water, methanol, ethanol, and acetone (B3395972) is not explicitly quantified in the provided search results. |

Chemical Structure:

Caption: Molecular Structure of Ritolukast.

Synthesis

A detailed, step-by-step synthesis protocol for Ritolukast (N-(3-((quinolin-2-yl)methoxy)phenyl)methanesulfonamide) was not explicitly available in the searched literature. However, the synthesis of similar quinoline (B57606) and sulfonamide derivatives often involves multi-step reaction sequences. A generalized potential synthetic workflow is outlined below.

Caption: Generalized Synthetic Workflow for Ritolukast.

Mechanism of Action and Signaling Pathway

Ritolukast functions as a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1). Leukotrienes C4, D4, and E4 are potent inflammatory mediators derived from arachidonic acid that play a crucial role in the pathophysiology of asthma and other inflammatory diseases. They induce bronchoconstriction, increase vascular permeability, and promote eosinophil recruitment into the airways.

Ritolukast competitively binds to the CysLT1 receptor, thereby preventing the binding of endogenous cysteinyl leukotrienes. This blockade inhibits the downstream signaling cascade that leads to the pathological effects of leukotrienes.

Caption: Ritolukast's Antagonism of the CysLT1 Signaling Pathway.

Pharmacological Data

The primary pharmacological effect of Ritolukast is the inhibition of leukotriene-induced bronchoconstriction.

Table 2: Pharmacological Activity of Ritolukast

| Parameter | Species | Assay | Value | Reference |

| ID₅₀ | Guinea Pig | Inhibition of aerosol LTD₄-induced bronchoconstriction | 0.5 mg/kg (orally) | |

| IC₅₀ | Not explicitly found in search results. | CysLT1 Receptor Binding | - | |

| K_d_ | Not explicitly found in search results. | CysLT1 Receptor Binding | - |

Experimental Protocols

LTD₄-Induced Bronchoconstriction in Guinea Pigs (General Protocol)

While a specific, detailed protocol for the determination of Ritolukast's ID₅₀ was not found, a general methodology for such an assay can be described based on available literature.

Objective: To evaluate the ability of a test compound (e.g., Ritolukast) to inhibit bronchoconstriction induced by leukotriene D4 (LTD₄) in guinea pigs.

Materials:

-

Male Hartley guinea pigs

-

Leukotriene D4 (LTD₄)

-

Test compound (Ritolukast)

-

Vehicle for test compound

-

Anesthetic (e.g., pentobarbital)

-

Tracheal cannula

-

Ventilator

-

Pressure transducer to measure pulmonary inflation pressure or airway resistance

-

Aerosol delivery system

Procedure:

-

Animal Preparation: Guinea pigs are anesthetized, and a tracheal cannula is inserted for artificial ventilation. A pressure transducer is connected to a side arm of the tracheal cannula to monitor changes in pulmonary inflation pressure, which is an index of bronchoconstriction.

-

Baseline Measurement: A stable baseline of pulmonary inflation pressure is established.

-

Compound Administration: The test compound (Ritolukast) or its vehicle is administered, typically orally or intravenously, at various doses to different groups of animals.

-

LTD₄ Challenge: After a predetermined time following compound administration, the animals are challenged with an aerosolized solution of LTD₄ to induce bronchoconstriction.

-

Measurement of Bronchoconstriction: The increase in pulmonary inflation pressure following the LTD₄ challenge is recorded.

-

Data Analysis: The percentage inhibition of the LTD₄-induced bronchoconstriction by the test compound is calculated for each dose. The ID₅₀ value, the dose of the compound that causes 50% inhibition of the maximal bronchoconstrictor response to LTD₄, is then determined from the dose-response curve.

Caption: Workflow for LTD₄-Induced Bronchoconstriction Assay.

Conclusion

Ritolukast is a significant molecule in the landscape of anti-inflammatory and anti-asthmatic drug discovery. Its well-characterized role as a CysLT1 receptor antagonist provides a clear mechanism of action. This technical guide has summarized the key molecular and chemical properties of Ritolukast, offering a foundational resource for further research and development efforts. While some specific quantitative data, such as a precise melting point and receptor binding affinities (IC₅₀, K_d_), were not available in the public domain at the time of this review, the provided information offers a robust starting point for scientists in the field. Future investigations to fully elucidate these parameters would be of great value to the scientific community.

References

The Dichotomous Role of Leukotriene B4 Receptors in Inflammatory Diseases: A Technical Guide for Researchers

An In-depth Examination of BLT1 and BLT2 in Asthma and Arthritis

Leukotriene B4 (LTB4), a potent lipid mediator derived from arachidonic acid, plays a pivotal role in the initiation and amplification of inflammatory responses. Its effects are mediated through two distinct G protein-coupled receptors, the high-affinity LTB4 receptor 1 (BLT1) and the low-affinity LTB4 receptor 2 (BLT2). The differential expression and signaling of these receptors on various immune and non-immune cells underscore their complex and often contrasting roles in the pathophysiology of inflammatory diseases such as asthma and rheumatoid arthritis. This technical guide provides a comprehensive overview of the function of LTB4 receptors in these conditions, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.

LTB4 Receptor Characteristics and Ligand Interactions

BLT1 and BLT2 exhibit distinct binding affinities for LTB4 and other ligands, which dictates their activation profile in different physiological and pathological contexts.

| Receptor | Ligand | Binding Affinity (Kd) | Antagonist | IC50 |

| BLT1 | LTB4 | ~1.1 nM[1] | U75302 | - |

| BLT2 | LTB4 | ~23 nM[1] | LY255283 | ~100 nM (guinea pig lung membranes)[2][3][4], ~950 nM (human recombinant) |

| 12(S)-HETE | Higher than LTB4 | |||

| 12-HHT | Higher than LTB4 |

Table 1: Ligand Binding and Antagonist Affinities for LTB4 Receptors. This table summarizes the binding affinities of LTB4 and other endogenous ligands to BLT1 and BLT2, along with the inhibitory concentrations of selective antagonists.

The Role of LTB4 Receptors in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils and neutrophils. LTB4 has been identified as a key mediator in the pathogenesis of asthma, with its concentration significantly elevated in the bronchoalveolar lavage (BAL) fluid of asthmatic patients.

BLT1 in Asthma

The LTB4-BLT1 axis is predominantly pro-inflammatory in the context of asthma. Activation of BLT1 on various immune cells, including T cells, dendritic cells, and eosinophils, promotes their recruitment to the airways, leading to the amplification of the inflammatory cascade. Studies in animal models have demonstrated that blockade or genetic deletion of BLT1 results in a significant amelioration of asthma-related phenotypes.

BLT2 in Asthma

The role of BLT2 in asthma is more ambiguous, with some studies suggesting a pro-inflammatory role while others indicate a potential protective function. This dichotomy may be attributed to its expression on a wider range of cells and its ability to bind to other lipid mediators.

| Disease Model | Intervention | Key Quantitative Findings | Reference |

| Asthma (Mouse) | BLT1 knockout | Reduced airway hyperresponsiveness; Decreased IL-13 levels in BAL fluid. | |

| BLT1 antagonist (CP-105696) | Suppressed airway hyperresponsiveness in a primate model. | ||

| BLT2 antagonist (LY255283) | Suppressed allergen-induced airway inflammation. |

Table 2: Quantitative Outcomes of LTB4 Receptor Modulation in Animal Models of Asthma. This table highlights the key quantitative results from preclinical studies investigating the effects of targeting BLT1 and BLT2 in asthma.

| Patient Cohort | Fluid | LTB4 Concentration (symptomatic asthmatics) | LTB4 Concentration (healthy controls) | Reference |

| Atopic asthmatics | BAL fluid | 0.58 ± 0.06 pmol/ml | 0.36 ± 0.05 pmol/ml | |

| Mild asthmatics (post-methacholine) | BAL fluid | 1.55 ± 1.32 ng/ml | - | |

| Step 1 & 3 asthmatics | Sputum | Significantly higher than Step 2 patients | - |

Table 3: LTB4 Levels in Biological Fluids of Asthma Patients. This table presents a comparison of LTB4 concentrations in bronchoalveolar lavage (BAL) fluid and sputum from asthmatic patients and healthy controls.

The Role of LTB4 Receptors in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive destruction of cartilage and bone. LTB4 is a potent chemoattractant for neutrophils, which are found in abundance in the synovial fluid of RA patients, suggesting a critical role for the LTB4/receptor axis in the pathogenesis of this disease.

BLT1 in Arthritis

The LTB4-BLT1 pathway is a major driver of inflammation in arthritis. BLT1 is highly expressed on neutrophils and other immune cells that infiltrate the synovium. Activation of BLT1 on these cells promotes their migration into the joint, leading to the release of pro-inflammatory cytokines and enzymes that contribute to tissue damage. Animal studies have consistently shown that targeting BLT1 through antagonists or genetic deletion provides significant protection against the development and progression of arthritis.

BLT2 in Arthritis

Similar to its role in asthma, the function of BLT2 in arthritis is not as clearly defined as that of BLT1. However, evidence suggests that BLT2 may also contribute to the inflammatory process in the synovium.

| Disease Model | Intervention | Key Quantitative Findings | Reference |

| Collagen-Induced Arthritis (Mouse) | BLT1/BLT2 knockout | Complete protection from disease development; Absence of joint pathology. | |

| Autoantibody-Induced Arthritis (Mouse) | BLT2 knockout | Reduced incidence and severity of disease; Protection from bone and cartilage loss. |

Table 4: Quantitative Outcomes of LTB4 Receptor Modulation in Animal Models of Arthritis. This table summarizes the significant findings from preclinical studies investigating the impact of BLT1 and BLT2 targeting in arthritis models.

| Patient Cohort | Fluid | Finding | Reference |

| Rheumatoid Arthritis | Synovial Fluid | LTB4 levels significantly higher than in osteoarthritis patients. | |

| Rheumatoid Arthritis | Synovial Fluid & Serum | Elevated LTB4 concentrations compared to healthy controls. |

Table 5: LTB4 Levels in Biological Fluids of Rheumatoid Arthritis Patients. This table presents data on the elevated levels of LTB4 found in the synovial fluid and serum of patients with rheumatoid arthritis.

Signaling Pathways of LTB4 Receptors

Both BLT1 and BLT2 are G protein-coupled receptors that primarily couple to the Gi family of G proteins. Upon ligand binding, they initiate a cascade of intracellular signaling events that culminate in various cellular responses, including chemotaxis, calcium mobilization, and gene expression.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicology Profile of Ritolukast: A Review of Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritolukast, also known as Wy-48252, is identified as an orally active leukotriene D4/E4 (LTD4/E4) receptor antagonist. This classification places it in a class of drugs that have been investigated for their potential therapeutic effects in inflammatory conditions, particularly respiratory diseases like asthma. This technical guide aims to provide an in-depth overview of the initial safety and toxicology profile of Ritolukast based on publicly available information. However, a comprehensive search of scientific literature and toxicology databases reveals a significant scarcity of detailed preclinical and clinical safety data for this specific compound.

Mechanism of Action

Ritolukast functions by blocking the action of leukotrienes D4 and E4, which are potent inflammatory mediators involved in the pathophysiology of asthma and other allergic responses. By antagonizing the CysLT1 receptor, Ritolukast is expected to inhibit key pathological processes such as bronchoconstriction, mucus secretion, and airway inflammation.

Signaling Pathway of Leukotriene D4/E4 Receptor Antagonism

Preclinical Safety and Toxicology

General Experimental Workflow for Preclinical Toxicology Assessment

Available Preclinical Data

The only publicly available quantitative preclinical data for Ritolukast is its potency in an animal model of bronchoconstriction.

| Parameter | Species | Value | Description |

| ID50 | Guinea Pig | 0.5 mg/kg | Dose required to inhibit 50% of the bronchoconstriction caused by aerosolized LTD4. |

No publicly available data was found for the following standard toxicology studies for Ritolukast (Wy-48252):

-

Acute Toxicity (e.g., LD50)

-

Repeated-Dose Toxicity

-

Safety Pharmacology (Cardiovascular, CNS, Respiratory)

-

Genotoxicity (e.g., Ames test, chromosomal aberration)

-

Carcinogenicity

-

Reproductive and Developmental Toxicity

Clinical Safety and Toxicology

There is no publicly available information from clinical trials regarding the safety and toxicology profile of Ritolukast in humans. Phase 1 clinical trials would be the first instance of human exposure and are designed to assess safety, tolerability, pharmacokinetics, and pharmacodynamics. The absence of published results from such trials suggests that the clinical development of Ritolukast may have been discontinued (B1498344) at an early stage or that the data has not been made public.

Conclusion

Based on a thorough review of publicly accessible data, the initial safety and toxicology profile of Ritolukast (Wy-48252) remains largely uncharacterized in the public domain. While its mechanism of action as a leukotriene D4/E4 receptor antagonist and its in vivo potency in a guinea pig model are known, there is a significant lack of detailed preclinical and clinical safety and toxicology data. This absence of information prevents a comprehensive assessment of its safety profile for researchers, scientists, and drug development professionals. Further information would be contingent on the release of proprietary data from the developing organization or future publications.

Methodological & Application

Application Notes and Protocols: Dissolving and Utilizing Ritolukast in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritolukast (also known as Wy-48,252) is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators that play a crucial role in the pathophysiology of various inflammatory diseases, including asthma.[1][2] They exert their effects by binding to CysLT receptors, which leads to bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[3] Ritolukast, by blocking the CysLT1 receptor, can inhibit the downstream signaling pathways activated by leukotriene D₄ (LTD₄), making it a valuable tool for studying inflammatory processes and for the development of novel therapeutics.

These application notes provide detailed protocols for dissolving Ritolukast in dimethyl sulfoxide (B87167) (DMSO) for use in cell culture assays, along with a representative protocol for a cell-based assay to evaluate its antagonist activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for Ritolukast.

| Parameter | Value | Notes |

| Solubility in DMSO | 100 mg/mL (261.53 mM) | Ultrasonic treatment may be required to achieve complete dissolution. Use newly opened, anhydrous DMSO for best results. |

| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |

| Recommended Starting Concentration for Titration | 10 nM - 10 µM | The optimal concentration should be determined empirically for each cell line and assay. |

Mechanism of Action: Ritolukast as a CysLT1 Receptor Antagonist

Ritolukast functions as a competitive antagonist at the CysLT1 receptor. Its primary mechanism of action is to block the binding of the endogenous ligand, leukotriene D₄ (LTD₄), to the receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR). Upon activation by LTD₄, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[4][5] This calcium mobilization is a key event in mediating the pro-inflammatory effects of LTD₄. Ritolukast prevents this signaling cascade by occupying the receptor binding site, thereby inhibiting the downstream cellular responses.

Experimental Protocols

Protocol 1: Preparation of Ritolukast Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Ritolukast in DMSO.

Materials:

-

Ritolukast powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Pre-weigh Ritolukast: In a sterile microcentrifuge tube, weigh out the required amount of Ritolukast powder. For 1 mL of a 10 mM stock solution, you will need approximately 4.25 mg of Ritolukast (Molecular Weight: 424.5 g/mol ).

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For a 10 mM stock solution, add 1 mL of DMSO for every 4.25 mg of Ritolukast.

-

Dissolution: Vortex the tube vigorously for 1-2 minutes.

-

Sonication (if necessary): If the Ritolukast does not fully dissolve, place the tube in a water bath sonicator and sonicate for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also aid dissolution.

-

Sterilization: The DMSO stock solution is considered sterile. No further filtration is required.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Calcium Flux Assay for Ritolukast Activity

This protocol provides a general method for assessing the antagonist activity of Ritolukast by measuring its ability to inhibit LTD₄-induced calcium mobilization in a suitable cell line (e.g., cells endogenously expressing or transfected with the CysLT1 receptor).

Materials:

-

Cells expressing the CysLT1 receptor

-

Complete cell culture medium

-

Ritolukast stock solution (10 mM in DMSO)

-

Leukotriene D₄ (LTD₄)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or Indo-1 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

96-well black, clear-bottom assay plates

-

Fluorescence plate reader with kinetic reading capabilities and appropriate filters

Procedure:

-

Cell Seeding: a. Culture cells to 70-80% confluency. b. Harvest the cells and determine the cell density. c. Seed the cells into a 96-well black, clear-bottom plate at an appropriate density (e.g., 5 x 10⁴ cells per well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Preparation of Reagents: a. Dye Loading Solution: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. A common method is to dilute the dye stock (e.g., 1 mM Fura-2 AM in DMSO) in HBSS to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can aid in dye loading. b. Ritolukast Working Solutions: Prepare serial dilutions of the Ritolukast stock solution in HBSS to achieve the desired final concentrations for the assay. It is recommended to test a range of concentrations (e.g., 10 nM to 10 µM) to determine the IC₅₀. Include a vehicle control (DMSO at the same final concentration as in the highest Ritolukast dilution). c. LTD₄ Agonist Solution: Prepare an LTD₄ solution in HBSS at a concentration that is 2-4 times the final desired concentration. The final concentration should be at or near the EC₈₀ for LTD₄-induced calcium flux in the specific cell line, which should be determined in a separate experiment.

-

Dye Loading: a. Remove the culture medium from the wells. b. Wash the cells once with HBSS. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate at 37°C for 30-60 minutes in the dark.

-

Ritolukast Incubation (Antagonist Treatment): a. After incubation, gently wash the cells twice with HBSS to remove excess dye. b. Add 100 µL of the Ritolukast working solutions (or vehicle control) to the respective wells. c. Incubate the plate at room temperature or 37°C for 15-30 minutes.

-

Measurement of Calcium Flux: a. Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye. b. Establish a stable baseline fluorescence reading for 15-30 seconds. c. Add the LTD₄ agonist solution to the wells (e.g., 50 µL of a 4x solution) using the plate reader's injector system, if available. d. Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes.

-

Data Analysis: a. The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. b. Determine the peak fluorescence response for each well after the addition of LTD₄. c. Normalize the response in the Ritolukast-treated wells to the response in the vehicle-treated wells (100% agonism) and a no-agonist control (0% agonism). d. Plot the percentage of inhibition against the log of the Ritolukast concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

References

- 1. Leukotriene receptor antagonists and biosynthesis inhibitors: potential breakthrough in asthma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. Leukotriene D4-induced mobilization of intracellular Ca2+ in epithelial cells is critically dependent on activation of the small GTP-binding protein Rho - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leukotriene D4-induced homologous desensitization of calcium mobilization in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ritolukast (Montelukast as an Exemplar) in Guinea Pig Bronchoconstriction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing a cysteinyl leukotriene receptor antagonist, exemplified by Montelukast (as a proxy for Ritolukast, a less common compound), in a guinea pig model of allergen-induced bronchoconstriction. The guinea pig is a well-established animal model for asthma research, as its airway physiology and pharmacological responses to inflammatory mediators, such as leukotrienes, closely resemble those of humans.[1] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory eicosanoids that play a crucial role in the pathophysiology of asthma by inducing bronchoconstriction, increasing mucus production, and promoting inflammatory cell infiltration.[2][3][4] Montelukast is a selective and potent antagonist of the cysteinyl leukotriene receptor 1 (CysLT1), effectively inhibiting the pro-inflammatory actions of LTD₄.[2] This document outlines the mechanism of action, experimental protocols, and expected outcomes when using a CysLT1 receptor antagonist in a preclinical guinea pig bronchoconstriction assay.

Mechanism of Action: Leukotriene Signaling and CysLT1 Receptor Antagonism

Cysteinyl leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase pathway in various inflammatory cells, including mast cells and eosinophils. Upon release, these lipid mediators bind to CysLT1 receptors on airway smooth muscle cells, leading to a cascade of intracellular events that result in bronchoconstriction. Montelukast competitively and selectively blocks the CysLT1 receptor, thereby preventing the binding of cysteinyl leukotrienes and mitigating their bronchoconstrictive effects.

Leukotriene signaling pathway and inhibition by Montelukast.

Experimental Protocols

Ovalbumin-Induced Allergic Bronchoconstriction Model in Guinea Pigs

This protocol describes the sensitization and subsequent allergen challenge of guinea pigs with ovalbumin (OVA) to induce an allergic bronchoconstriction response.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (B78521) (Al(OH)₃) as an adjuvant

-

Sterile saline solution (0.9% NaCl)

-

Montelukast sodium

-

Anesthesia (e.g., pentobarbital (B6593769) sodium)

-

Aerosol delivery system (nebulizer)

-

Whole-body plethysmograph or other respiratory function measurement system

-

Tracheal cannula and ventilator (for invasive measurements)

Procedure:

-

Sensitization:

-

On day 1, actively sensitize guinea pigs by intraperitoneal (i.p.) injection of 1 ml of a solution containing 100 µg of OVA and 100 mg of Al(OH)₃ dissolved in sterile saline.

-

On day 8, administer a booster i.p. injection of 1 ml of a solution containing 50 µg of OVA and 50 mg of Al(OH)₃ in saline.

-

House the animals under standard laboratory conditions for at least 14 days after the initial sensitization to allow for an adequate immune response.

-

-

Drug Administration:

-

Administer Montelukast or vehicle control at the desired dose and route. For oral administration, a common dose is in the range of 10-30 mg/kg. For inhaled administration, animals can be pre-treated with an aerosolized solution of Montelukast (e.g., 10 mg/ml for 15 minutes). The timing of administration should be determined based on the pharmacokinetic profile of the compound, typically 1-2 hours before the allergen challenge.

-

-

Allergen Challenge and Measurement of Bronchoconstriction:

-

On the day of the experiment (e.g., day 21), place the conscious and unrestrained guinea pig in a whole-body plethysmograph to measure baseline respiratory parameters, such as specific airway resistance (sRaw).

-

Alternatively, for more direct measurements, anesthetize the guinea pig, perform a tracheotomy, and connect the animal to a ventilator. Measure lung resistance (RL) and dynamic compliance (Cdyn).

-

Expose the guinea pig to an aerosol of OVA (e.g., 0.1-1% solution in saline) for a defined period (e.g., 1-5 minutes).

-

Continuously monitor and record respiratory parameters for a set duration (e.g., 20-30 minutes) following the OVA challenge to assess the bronchoconstrictive response.

-

Experimental workflow for the guinea pig bronchoconstriction assay.

Data Presentation

The efficacy of Montelukast in inhibiting allergen-induced bronchoconstriction can be quantified by measuring changes in respiratory parameters. The following tables summarize representative data from studies using Montelukast in guinea pig models.

Table 1: Effect of Inhaled Montelukast on Leukotriene-Induced Bronchoconstriction

| Treatment Group | Challenge Agent | Peak Increase in Airway Opening Pressure (Pao, cmH₂O) | % Inhibition |

| Saline Control | Inhaled LTC₄ (0.2 µg/ml) | 18.5 ± 2.1 | - |

| Montelukast (10 mg/ml, inhaled) | Inhaled LTC₄ (0.2 µg/ml) | Significantly suppressed (P<0.01) | > 50% (estimated) |

| Saline Control | Inhaled LTD₄ (0.2 µg/ml) | 25.0 ± 1.6 | - |

| Montelukast (10 mg/ml, inhaled) | Inhaled LTD₄ (0.2 µg/ml) | Significantly suppressed (P<0.01) | > 50% (estimated) |

Table 2: Effect of Oral Montelukast on Allergen-Induced Changes in Specific Airway Resistance (sRaw) and Bronchoalveolar Lavage Fluid (BALF) Cell Counts

| Treatment Group | Change in sRaw | Total Cells in BALF |

| Vehicle Control + OVA Challenge | Significant increase | Significant increase |

| Montelukast + OVA Challenge | Significantly reduced increase | Significantly reduced increase |

Table 3: Effect of Montelukast on Bradykinin-Induced Tracheal Smooth Muscle Contraction

| Bradykinin Dose (µg) | Contraction (mm) - No Montelukast | Contraction (mm) - Montelukast (0.5 µg/ml) | Contraction (mm) - Montelukast (1 µg/ml) |

| 77 | 39 ± 6.26 | 24.17 ± 4.11 | 13 ± 2.6 |

Expected Outcomes and Interpretation

Treatment with an effective CysLT1 receptor antagonist like Montelukast is expected to significantly attenuate the bronchoconstrictor response to allergen challenge in sensitized guinea pigs. This will be evidenced by a reduction in the increase of airway resistance (sRaw or RL) and a lesser decrease in dynamic compliance (Cdyn) compared to vehicle-treated control animals. Furthermore, Montelukast has been shown to reduce the influx of inflammatory cells, particularly eosinophils, into the airways following allergen exposure.

The data gathered from these assays can be used to determine the potency and efficacy of novel CysLT1 receptor antagonists. By generating dose-response curves, researchers can calculate key pharmacological parameters such as the ED₅₀ (the dose required to produce 50% of the maximal effect). These preclinical findings are crucial for predicting the potential therapeutic utility of new anti-asthmatic compounds in humans.

Conclusion